molecular formula C15H19NO B3271621 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 55150-60-2

4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

Katalognummer: B3271621
CAS-Nummer: 55150-60-2
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: JRGYHHNEKFIOFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a nitrogen-containing heterocyclic lactam fused to a benzene ring, often referred to as isocarbostyril. This privileged structure is found in natural products and synthetic molecules with diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties . The compound 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one features a cyclohexyl substituent at the 4-position of the dihydroisoquinolinone core.

Eigenschaften

IUPAC Name

4-cyclohexyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-13-9-5-4-8-12(13)14(10-16-15)11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGYHHNEKFIOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinoline derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H17N
Molecular Weight201.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antimicrobial properties. A study demonstrated that various synthesized derivatives showed activity against multiple pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing antimicrobial efficacy .

Anticancer Potential

Several studies have explored the anticancer potential of isoquinoline derivatives. For instance, a derivative of 3,4-dihydroisoquinolin-1(2H)-one was tested for its cytotoxic effects on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : Compounds in this class have been shown to interact with sigma receptors, which play a role in cell signaling pathways related to cancer progression and neuroprotection .
  • Oxidative Stress Induction : The induction of oxidative stress leading to apoptosis has been observed in various cell types when treated with isoquinoline derivatives .
  • Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, contributing to their antimicrobial effects .

Study on Antimicrobial Efficacy

A recent study synthesized a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives and evaluated their activity against Pythium recalcitrans, a pathogenic oomycete. The most potent compound exhibited an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol .

Anticancer Research

Another investigation assessed the effects of a specific isoquinoline derivative on brain tumor cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 μM. This study underscores the potential for developing new chemotherapeutic agents based on this scaffold .

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Routes for 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

Synthesis MethodDescriptionYield (%)
Castagnoli-Cushman ReactionUtilizes homophthalic anhydride and amines to produce isoquinolinones70-90
Ugi ReactionA one-pot reaction involving isocyanides and amines48-86
Nucleophilic SubstitutionInvolves substitution reactions with sulfonium saltsVariable

Antimicrobial Properties

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed superior activity against phytopathogens such as Pythium recalcitrans, with one compound achieving an EC50 value of 14 µM, outperforming commercial antifungal agents like hymexazol .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundPathogenEC50 (µM)Preventive Efficacy (%)
I23Pythium recalcitrans1496.5 (5 mg/pot)
HymexazolPythium recalcitrans37.763.9 (2 mg/pot)
I45Botrytis cinerea2075.0 (5 mg/pot)

Cancer Research

Compounds derived from the isoquinoline scaffold have been investigated for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors, which are relevant in cancer therapy. A recent study identified a lead compound with enhanced drug-like properties compared to Olaparib, a well-known PARP inhibitor . The lead compound demonstrated significant inhibition of PARP1 with an IC50 of 156 nM.

Table 3: Comparison of PARP Inhibitors

CompoundIC50 (nM)Drug-Likeness Score
Lead Compound (from isoquinoline)156High
Olaparib~300Moderate

Case Study: Agricultural Applications

In agricultural research, the bioactivity of the synthesized derivatives was evaluated for their efficacy against various plant pathogens. The results indicated that these compounds could serve as effective alternatives to conventional fungicides, supporting sustainable agricultural practices.

Insights:

  • The mode of action involves disrupting biological membrane systems of pathogens.
  • Structure-activity relationship (SAR) studies revealed the importance of specific functional groups in enhancing biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The biological and physicochemical properties of dihydroisoquinolinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Dihydroisoquinolinone Derivatives
Compound Name Substituents/Modifications Key Features Biological Activity (if reported) Reference
4-Cyclohexyl-DHIQ Cyclohexyl at 4-position High lipophilicity; potential conformational rigidity Not explicitly reported in evidence N/A
6-Hydroxy-7-methoxy-2-(3,4,5-TMBz)-DHIQ (16g) Benzoyl linker at 2-position; methoxy/hydroxy groups Electrophilic carbonyl linker; "steroid-like" conformation GI50 = 51 nM (DU-145 cells) [1]
4-Phenyl-DHIQ Phenyl at 4-position Aromatic π-π interactions; moderate lipophilicity Structural analog (no activity data) [18]
7-Nitro-DHIQ Nitro group at 7-position Electron-withdrawing; potential redox activity Intermediate for further functionalization [16]
5-Bromo-DHIQ Bromo at 5-position Halogen bonding capability; increased molecular weight Pharmaceutical intermediate [19]
2-Amino-DHIQ Derivatives Amino group at 2-position Hydrogen-bond donor/acceptor; reduced anti-inflammatory activity vs. parent Inactive in anti-inflammatory assays [6]

Physicochemical Properties

  • Conformational Stability : X-ray studies of 17f reveal that adjacent carbonyl groups enforce a "steroid-like" conformation critical for activity . The cyclohexyl group may similarly bias conformation through steric effects.

Q & A

Basic Research Question

  • NMR/HRMS : ¹H NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm), while HRMS validates molecular weight (e.g., C₁₅H₁₃NO₂, M = 239.26) .
  • X-ray Crystallography : Resolves hydrogen bonding (C–H···π interactions) and packing behavior. For example, monoclinic crystal systems (space group C2/c) with β = 100.227° are reported for analogous derivatives .

Advanced Tip : Synchrotron radiation improves resolution for low-symmetry crystals, aiding in identifying non-covalent interactions critical for biological activity .

How can structure-activity relationships (SAR) guide the design of bioactive dihydroisoquinolinone derivatives?

Advanced Research Question
SAR studies reveal that substituents at the 2- and 3-positions modulate bioactivity:

  • Lipophilic Groups (e.g., hexadecyl or cyclopentyl) enhance antimicrobial activity by improving membrane penetration .
  • Aromatic/Acyl Groups (e.g., benzoyl or 3-methylbenzoyl) increase acetylcholinesterase inhibition, likely via π-π stacking with active-site residues .

Experimental Design : Compare IC₅₀ values of derivatives in enzyme assays (e.g., acetylcholinesterase) and correlate with logP values to quantify hydrophobicity-activity relationships .

How do crystallographic data resolve contradictions in reported bioactivity profiles of dihydroisoquinolinones?

Advanced Research Question
Discrepancies in bioactivity may arise from conformational flexibility or polymorphism. For example:

  • Hydrogen Bonding Networks : Derivatives with intramolecular C–H···π interactions (e.g., 2-(2-hydroxyphenyl) analogs) exhibit reduced solubility, altering bioavailability .
  • Statistical Validation : Use one-way ANOVA (α = 0.05) to assess significance of bioactivity differences across crystal forms or synthetic batches .

Methodology : Pair X-ray diffraction data with molecular dynamics simulations to predict stability and solubility of polymorphs .

What computational strategies predict the pharmacokinetic properties of 4-cyclohexyl-dihydroisoquinolinones?

Advanced Research Question

  • In Silico ADMET : Tools like SwissADME estimate bioavailability (e.g., topological polar surface area <60 Ų suggests blood-brain barrier penetration) .
  • Docking Studies : Molecular docking with acetylcholinesterase (PDB: 4EY7) identifies key interactions (e.g., cyclohexyl group binding to hydrophobic pockets) .

Validation : Cross-reference predictions with experimental logD (octanol-water partition) and metabolic stability assays in liver microsomes .

How do reaction conditions for dihydroisoquinolinone synthesis impact scalability and reproducibility?

Advanced Research Question

  • Temperature Control : Reflux in THF with LiAlH₄ achieves selective reduction but requires strict anhydrous conditions to avoid side reactions .
  • Catalyst Optimization : DMAP improves acylation efficiency by reducing reaction time from 48 to 24 hours .

Troubleshooting : Monitor reaction progress via LC-MS to detect intermediates and adjust reagent stoichiometry dynamically .

What statistical methods are recommended for analyzing bioactivity data in high-throughput screening?

Basic Research Question

  • ANOVA : Compare mean IC₅₀ values across derivatives (e.g., p < 0.05 indicates significance) .
  • Fisher’s LSD Test : Post hoc analysis identifies which substituents (e.g., furan vs. benzyl) drive activity differences .

Advanced Application : Machine learning (e.g., random forests) can prioritize compounds for synthesis based on molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.